3-maleimidopropionylarginylmonoiodotyrosine 3-maleimidopropionylarginylmonoiodotyrosine
Brand Name: Vulcanchem
CAS No.: 138191-82-9
VCID: VC0152045
InChI: InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O
Molecular Formula: C22H27IN6O7
Molecular Weight: 614.4 g/mol

3-maleimidopropionylarginylmonoiodotyrosine

CAS No.: 138191-82-9

Main Products

VCID: VC0152045

Molecular Formula: C22H27IN6O7

Molecular Weight: 614.4 g/mol

3-maleimidopropionylarginylmonoiodotyrosine - 138191-82-9

CAS No. 138191-82-9
Product Name 3-maleimidopropionylarginylmonoiodotyrosine
Molecular Formula C22H27IN6O7
Molecular Weight 614.4 g/mol
IUPAC Name (2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid
Standard InChI InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1
Standard InChIKey AFNHYMBYOPDLFG-OYHNWAKOSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O
SMILES C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O
Synonyms 3-maleimidopropionyl-Arg-I-Tyr
3-maleimidopropionylarginylmonoiodotyrosine
3-MPAIT
PubChem Compound 132135
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator